molecular formula C21H21N3O4 B10815160 Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate

Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate

Cat. No. B10815160
M. Wt: 379.4 g/mol
InChI Key: VBHDTUSGPSUCNL-KRWDZBQOSA-N
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Description

CHEMBL3092523 is a chemical compound known for its role as a relatively non-selective poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are a class of pharmacological inhibitors that have garnered significant attention in the field of cancer research due to their potential to interfere with DNA repair mechanisms in cancer cells, thereby promoting cell death.

Chemical Reactions Analysis

CHEMBL3092523, like many organic compounds, can undergo various types of chemical reactions. These include:

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons.

    Reduction: It can also be reduced, gaining electrons in the process.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CHEMBL3092523 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a reference compound in the study of PARP inhibitors.

    Biology: In biological research, it helps in understanding the role of PARP enzymes in DNA repair mechanisms.

    Medicine: Its primary application is in cancer research, where it is studied for its potential to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair in cancer cells.

    Industry: While its industrial applications are limited, it may be used in the development of new pharmacological agents.

Mechanism of Action

The mechanism of action of CHEMBL3092523 involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in the repair of single-strand breaks in DNA. By inhibiting these enzymes, CHEMBL3092523 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately promoting cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-mediated DNA repair due to their high rate of replication and mutation.

Comparison with Similar Compounds

CHEMBL3092523 can be compared with other PARP inhibitors, such as:

    Olaparib: A well-known PARP inhibitor used in the treatment of ovarian and breast cancers.

    Rucaparib: Another PARP inhibitor with applications in cancer therapy.

    Niraparib: Used in the treatment of certain types of ovarian cancer.

    Uniqueness: CHEMBL3092523 is unique in its relatively non-selective inhibition of PARP enzymes, which may limit its potency and selectivity compared to other more targeted PARP inhibitors.

properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl (2S)-2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-3-phenylpropanoate

InChI

InChI=1S/C21H21N3O4/c1-28-21(27)17(13-14-7-3-2-4-8-14)23-19(25)12-11-18-22-16-10-6-5-9-15(16)20(26)24-18/h2-10,17H,11-13H2,1H3,(H,23,25)(H,22,24,26)/t17-/m0/s1

InChI Key

VBHDTUSGPSUCNL-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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